molecular formula C4H8N2O2 B14120249 3-(Nitrosomethylamino)propanal

3-(Nitrosomethylamino)propanal

Cat. No.: B14120249
M. Wt: 116.12 g/mol
InChI Key: BKXBJLDANRWOCJ-UHFFFAOYSA-N
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Description

3-(Nitrosomethylamino)propanal: is an organic compound with the molecular formula C₄H₈N₂O₂ It is a nitroso compound, characterized by the presence of a nitroso group (-NO) attached to a methylamino group, which is further connected to a propanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Nitrosation: One common method for synthesizing 3-(Nitrosomethylamino)propanal involves the direct nitrosation of methylamino derivatives. This process typically uses nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid catalyst.

    Reduction of Nitro Compounds: Another approach involves the reduction of nitro compounds to their corresponding nitroso derivatives. This can be achieved using reducing agents such as iron powder or zinc dust in acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Nitrosomethylamino)propanal can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions where the nitroso group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Nitro compounds

    Reduction: Amines, hydroxylamines

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry: 3-(Nitrosomethylamino)propanal is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand the mechanisms of nitrosation and its impact on biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways. Its ability to modify proteins through nitrosation is of particular interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the manufacturing of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Nitrosomethylamino)propanal involves its ability to undergo nitrosation reactions, which can modify proteins and other biomolecules. The nitroso group can react with thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification can alter the function of proteins and affect various cellular pathways. The compound’s reactivity with nucleophiles also plays a role in its biological activity.

Comparison with Similar Compounds

  • 3-(Nitrosomethylamino)propionitrile
  • 3-(Methylthio)propionaldehyde
  • 3-Methylbutanal

Comparison: 3-(Nitrosomethylamino)propanal is unique due to its specific nitroso group attached to a propanal structure. This configuration imparts distinct reactivity compared to other similar compounds. For instance, 3-(Nitrosomethylamino)propionitrile has a nitrile group instead of an aldehyde, which significantly alters its chemical behavior and applications. Similarly, 3-(Methylthio)propionaldehyde contains a sulfur atom, leading to different reactivity patterns.

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-(nitrosomethylamino)propanal

InChI

InChI=1S/C4H8N2O2/c7-3-1-2-5-4-6-8/h3,5H,1-2,4H2

InChI Key

BKXBJLDANRWOCJ-UHFFFAOYSA-N

Canonical SMILES

C(CNCN=O)C=O

Origin of Product

United States

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